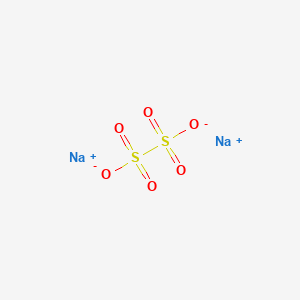
2,5-Difluoronitrobenzene
概要
説明
Synthesis Analysis
The synthesis of 2,5-Difluoronitrobenzene has been used in the creation of N-alkylated 2-arylaminobenzimidazoles , quinoxalinones , and N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline .Molecular Structure Analysis
The complete structural and vibrational analysis of 2,5-Difluoronitrobenzene was carried out by Hartree-Fock (HF) and density functional theory (DFT) method (B3LYP) with 6-311++G (d,p) basis set . The InChI of the compound is 1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H and the SMILES string is [O-]N+c1cc(F)ccc1F .Physical And Chemical Properties Analysis
As mentioned in the description, 2,5-Difluoronitrobenzene is a liquid at room temperature with a refractive index of 1.509 (lit.) . It has a boiling point of 206.5 °C (lit.) and a melting point of -11.7 °C (lit.) . The density of this compound is 1.467 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis of N-alkylated 2-arylaminobenzimidazoles
2,5-Difluoronitrobenzene has been used in the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation of Quinoxalinones
Quinoxalinones are a class of organic compounds that have been synthesized using 2,5-Difluoronitrobenzene . These compounds have potential applications in the development of pharmaceuticals and agrochemicals.
Synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
2,5-Difluoronitrobenzene has been used in the synthesis of N-(2-nitro-4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline . This compound is a useful intermediate in organic synthesis.
Thermochemical Studies
2,5-Difluoronitrobenzene has been used in thermochemical studies . These studies are important for understanding the stability of the compound and its reactivity under various conditions.
Nitration Reactions in Microreactors
2,5-Difluoronitrobenzene has been used in studies investigating the intensification of liquid mixing in the heart mixer plate reactor . This research contributes to the development of nitration reactors by highlighting the advantages of continuous-flow microreactor systems.
Preparation of Secondary Amine Precursors
2,5-Difluoronitrobenzene may be used in the preparation of secondary amine precursors . These precursors are required for the synthesis of two families of nitric oxide donors, which have potential applications in the treatment of cardiovascular diseases.
Safety and Hazards
2,5-Difluoronitrobenzene is harmful to the skin, eyes, and respiratory system . It may be toxic if inhaled or swallowed . Prolonged exposure should be avoided and vapor should not be breathed . It is recommended to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound . It should be used only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2,5-Difluoronitrobenzene is the respiratory system . The compound interacts with this system, leading to various physiological changes.
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes in the system’s function .
Biochemical Pathways
2,5-Difluoronitrobenzene is metabolized through two main pathways. For the aminobenzene, cytochrome P450 catalysed aromatic hydroxylation presents the main metabolic pathway. 2,5-Difluoronitrobenzene was predominantly metabolised through glutathione conjugation leading to excretion of 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride anions, and, to a minor extent, through cytochrome P450 catalysed hydroxylation and nitroreduction .
Pharmacokinetics
The pharmacokinetics of 2,5-Difluoronitrobenzene involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the proximal tubular cells, and the metabolites are detected using 19F-NMR . This method allows a direct and specific detection of the fluorinated metabolites formed, at a detection limit of 1 microM for an .
Result of Action
It is known that the compound can cause irritation to the eyes and skin, and it can also cause respiratory system toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Difluoronitrobenzene. Additionally, it is recommended to take precautionary measures against static discharges and to remove all sources of ignition when handling the compound .
特性
IUPAC Name |
1,4-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAYQHWXYJBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189921 | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.35 [mmHg] | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Difluoronitrobenzene | |
CAS RN |
364-74-9 | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Difluoro-2-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYT39NR8J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,5-Difluoronitrobenzene?
A1: 2,5-Difluoronitrobenzene (2,5-DFNB) is an aromatic compound. Key structural characteristics include:
- Spectroscopic Data: Detailed spectroscopic analysis, including FT-IR, FT-Raman, UV-Vis, and NMR, has been performed on 2,5-DFNB. [, ] These studies provide valuable insights into its vibrational frequencies, electronic transitions, and nuclear spin interactions, which are crucial for understanding its structure and properties.
Q2: How does the structure of 2,5-Difluoronitrobenzene relate to its metabolic pathways?
A2: Research has shown that the metabolic pathways of 2,5-DFNB differ from those of its structural analog, 2,5-difluoroaminobenzene. [] While the specific metabolic transformations were not elaborated upon in the provided abstracts, this difference highlights the importance of the nitro group in influencing the compound's metabolic fate. Further investigation into these pathways is crucial for understanding potential toxicological implications.
Q3: Can you explain the thermodynamic properties of 2,5-Difluoronitrobenzene and its isomers?
A3: Experimental and computational studies have determined key thermodynamic properties of 2,5-DFNB and its isomers (2,4-DFNB and 3,4-DFNB). These properties include: []
Q4: What is known about the toxicity of 2,5-Difluoronitrobenzene?
A4: While the provided research focuses on physicochemical and metabolic aspects of 2,5-DFNB, one study used the compound as a model to investigate the role of transport systems in renal proximal tubular cell toxicity. [] The study highlighted how the compound's glutathione conjugate (a detoxification product) exhibited varying toxicity depending on its location (apical or basolateral) within the renal tubules. This suggests that transport and metabolism play crucial roles in the compound's potential for toxicity.
Q5: Are there any industrial applications for 2,5-Difluoronitrobenzene?
A5: One of the provided abstracts describes a continuous flow process for the selective nitration of para-difluorobenzene to produce 2,5-DFNB. [] This high-yield synthesis (98%) highlights the potential for efficient and scalable production. While the specific application of 2,5-DFNB wasn't mentioned, the development of an industrial-scale synthesis suggests potential use as an intermediate in the production of other chemicals, such as pharmaceuticals or agrochemicals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(5-Hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol](/img/structure/B1216789.png)






![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)